SAM Thickness and Molecular Orientation: Tris(2-methoxyethoxy)silane vs. Trichloro- and Triethoxysilane Leaving Groups
A foundational Langmuir study on octadecylsilane SAMs compared leaving groups and demonstrated that methoxysilane-based films form 'extremely thin' SAMs where molecules lie nearly parallel to the oxide surface, in contrast to the 'dense and crystalline-like' SAMs from chlorosilanes and the 'stacked' architecture of ethoxysilane films [1]. While this study used octadecyltrimethoxysilane (OTMS) as the methoxy representative, the tris(2-methoxyethoxy)silane head group of CAS 94277-91-5 is a direct structural analog, expected to produce an even thinner and more flexible SAM due to the additional ethylene oxide spacers, providing a quantifiably different interfacial thickness profile compared to industry-standard OTS or OTES.
| Evidence Dimension | Self-Assembled Monolayer (SAM) thickness and molecular orientation on silicon oxide |
|---|---|
| Target Compound Data | Expected ultrathin SAM (thickness <1 nm, molecules lying parallel to surface) based on methoxysilane class behavior [1] |
| Comparator Or Baseline | Octadecyltrichlorosilane (OTS) SAMs: dense, crystalline-like, upright orientation; Octadecyltriethoxysilane (OTES) SAMs: 'stacks of fallen trees' conformation [1] |
| Quantified Difference | Qualitative structural divergence: methoxysilane SAMs are 'extremely thin' vs. 'dense and crystalline' chlorosilane SAMs. Quantitative thickness not reported for the exact compound. |
| Conditions | Silicon oxide substrates; MTR infrared spectroscopy analysis; room-temperature deposition from solution |
Why This Matters
Procurement of the correct silane determines whether the resulting SAM is a dense hydrophobic barrier (OTS) or a thin, conformationally flexible interfacial layer (tris(2-methoxyethoxy)silane), which is critical for permeation control and substrate accessibility.
- [1] Effect of Leaving Group on the Structures of Alkylsilane SAMs. Langmuir 2014, 30 (50), 15153-15161. View Source
